molecular formula C21H22N4O3 B6507560 N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 941933-70-6

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B6507560
CAS No.: 941933-70-6
M. Wt: 378.4 g/mol
InChI Key: BWSBIPYPWOGIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound featuring a naphthalene core linked to a pyrrolidine moiety and an ethanediamide bridge terminating in a 1,2-oxazole heterocycle. The ethanediamide linker and oxazole group introduce hydrogen-bonding and dipole-dipole interactions, which are critical for molecular recognition in biological or material applications.

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-20(21(27)23-19-10-13-28-24-19)22-14-18(25-11-3-4-12-25)17-9-5-7-15-6-1-2-8-16(15)17/h1-2,5-10,13,18H,3-4,11-12,14H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSBIPYPWOGIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of naphthalene, pyrrolidine, oxazole, and ethanediamide groups distinguishes it from related structures. Key comparisons include:

Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Biological/Physicochemical Properties Synthesis Method
Target Compound ~430 (inferred) Naphthalene, pyrrolidine, oxazole, ethanediamide Potential antimicrobial activity (inferred) Not specified in evidence
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 404.14 Naphthalene, triazole, acetamide Antibacterial (IR/NMR data suggest stability) 1,3-dipolar cycloaddition
Naphtho[1,2-b]pyrazole derivatives ~300–350 Naphthalene, pyrazole, carbamimidoyl In vitro biological screening (e.g., enzyme inhibition) Condensation with cinnamic acid
SzR-109 (quinoline-pyrrolidine carboxamide) 384.47 Quinoline, pyrrolidine, carboxamide Stimulates U937 immune cells Multi-step amide coupling
(E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine 318.34 Naphthalene, nitrophenyl, imine Antimicrobial (crystal structure confirmed) Schiff base condensation

Key Findings from Comparative Studies

  • Naphthalene Derivatives : The naphthalene moiety enhances lipophilicity and π-stacking, critical for membrane penetration in antimicrobial agents . However, substituents like oxazole (target compound) or triazole (6a) modulate electronic properties and hydrogen-bonding capacity .
  • Pyrrolidine vs. Other Amines: Pyrrolidine’s cyclic structure improves metabolic stability compared to linear amines (e.g., diethylamino groups in SzR-109 derivatives) . This may enhance bioavailability in pharmacological contexts.
  • Oxazole vs. Triazole/Pyrazole : Oxazole’s electron-deficient aromatic ring may enhance dipole interactions compared to triazole’s hydrogen-bond acceptor capacity . Pyrazole derivatives (e.g., ) exhibit distinct biological profiles due to their basic nitrogen atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.